N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide
Description
This compound is a triazole-based sulfonamide derivative characterized by a 1,2,4-triazole core substituted with an allyl group at position 4 and a [4-(trifluoromethyl)benzyl]sulfanyl moiety at position 3. The triazole ring is further functionalized via a methylene bridge to a 4-bromobenzenesulfonamide group.
Propriétés
IUPAC Name |
4-bromo-N-[[4-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF3N4O2S2/c1-2-11-28-18(12-25-32(29,30)17-9-7-16(21)8-10-17)26-27-19(28)31-13-14-3-5-15(6-4-14)20(22,23)24/h2-10,25H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKJIFSGYGWUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C20H18BrF3N4O2S2
- Molecular Weight : 502.96 g/mol
- CAS Number : 338422-25-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring and sulfonamide moiety suggests potential inhibitory effects on enzyme targets involved in disease processes.
- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, which can be crucial in treating conditions like bacterial infections and cancer.
- Antiparasitic Activity : Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the chemical structure can enhance blood-brain barrier permeability, which is essential for treating central nervous system infections .
Antimicrobial Activity
Research indicates that compounds similar to N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide exhibit significant antimicrobial properties. For instance, a study evaluated a series of pyrazole sulfonamides against T. brucei N-myristoyltransferase (TbNMT), demonstrating potent inhibition (IC50 = 0.002 μM) and effective growth inhibition (EC50 = 0.002 μM) in mouse models .
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In studies involving glioblastoma (GBM) cells, derivatives of benzenesulfonamide exhibited varying degrees of growth inhibition:
| Compound | % Inhibition at 100 µM |
|---|---|
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Control (Cisplatin) | 90% |
These findings suggest that modifications to the sulfonamide structure can influence biological activity significantly .
Case Study 1: Treatment of Human African Trypanosomiasis (HAT)
A series of modifications to sulfonamides aimed at improving CNS penetration yielded promising results in preclinical models for HAT. The optimized compounds demonstrated enhanced bioavailability and efficacy in both peripheral and CNS stages of the disease .
Case Study 2: Glioblastoma Treatment
In a recent study focusing on glioblastoma treatment, several benzenesulfonamide analogs were assessed for their ability to induce cell death in U87 cells. The study highlighted the importance of molecular descriptors such as topological polar surface area (TPSA) in predicting drug-target interactions and bioavailability .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and key findings:
Structural and Functional Insights:
Substituent Effects: Halogens (Br, Cl, F): Bromine’s large size and high electronegativity enhance binding to hydrophobic pockets in proteins, while fluorine’s small size improves metabolic stability . Sulfanyl vs. Sulfonyl: Sulfanyl (S–) groups (e.g., in the target compound) are less polar than sulfonyl (SO₂) groups (e.g., in compound [9]), affecting solubility and membrane permeability .
Tautomerism :
- Triazole-thione tautomers (e.g., compound [9]) exhibit distinct spectral properties (absence of νS-H in IR) and reactivity compared to sulfanyl-substituted triazoles like the target compound .
Biological Implications :
- Compounds with 4-bromophenyl groups (e.g., target compound, CAS 477329-23-0) are often explored for anticancer or antimicrobial activity due to bromine’s ability to disrupt DNA/protein interactions .
- Allyl and benzyl substituents on the triazole ring influence steric bulk, with allyl groups offering greater conformational flexibility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of triazole precursors, sulfanyl group introduction, and sulfonamide coupling. Key steps require precise temperature control (e.g., 60–80°C for triazole formation) and anhydrous solvents like DMF or ethanol. Catalysts such as K₂CO₃ or Et₃N are critical for nucleophilic substitutions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored using TLC and confirmed via NMR and MS .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the trifluoromethyl (δ ~110–120 ppm in 19F NMR), bromophenyl (δ ~7.5–8.0 ppm), and triazole protons (δ ~8.2–8.5 ppm).
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~580–600).
These techniques are standard for structural validation .
Q. What preliminary biological screening assays are recommended to evaluate its enzyme inhibition or antimicrobial potential?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination. Include positive controls like staurosporine.
- Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with ampicillin or ciprofloxacin.
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Dose ranges: 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?
- Methodological Answer : Systematically modify substituents:
- Replace the trifluoromethyl group with -CF₃ analogs (e.g., -Cl, -OCH₃) to assess hydrophobicity effects.
- Substitute the bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- Compare IC₅₀ values across analogs using ANOVA to identify statistically significant SAR trends. Computational docking (e.g., AutoDock Vina) can predict binding interactions .
Q. What computational strategies predict binding affinities and electronic properties?
- Methodological Answer :
- Molecular Docking : Use PDB structures (e.g., 1ATP for kinases) to model ligand-receptor interactions. Focus on hydrogen bonding with triazole and sulfonamide groups.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential maps.
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
Q. How should stability under varying pH and temperature be assessed for biological assays?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Heat samples to 40–60°C for 48 hours. Use DSC to analyze melting points and TGA for decomposition profiles.
- Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products .
Q. How to resolve contradictions between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Validate docking results with experimental mutagenesis (e.g., alanine scanning of predicted binding residues).
- Use SPR (surface plasmon resonance) to measure real-time binding kinetics (ka, kd).
- Replicate assays under varied conditions (e.g., ionic strength, co-solvents) to identify confounding factors .
Q. What orthogonal assays validate target engagement in enzyme inhibition studies?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stabilization.
- SPR or ITC : Quantify binding affinities (KD) independently.
- Kinase Glo® Luminescent Assay : Cross-validate inhibition using ATP depletion metrics .
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